molecular formula C19H22N2O B142495 N-(1-benzylpiperidin-4-yl)benzamide CAS No. 971-34-6

N-(1-benzylpiperidin-4-yl)benzamide

Cat. No. B142495
CAS RN: 971-34-6
M. Wt: 294.4 g/mol
InChI Key: LDGORKJXEGHFBK-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)benzamide is a chemical compound that has been studied for its potential pharmacological properties. It is related to a series of compounds that have shown high affinity and selectivity for sigma1 receptors, which are implicated in several biological processes and could be targets for therapeutic agents .

Synthesis Analysis

The synthesis of N-(1-benzylpiperidin-4-yl)benzamide derivatives involves various chemical reactions and methodologies. For instance, a related compound, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, was synthesized using dehydration of benzhydryl alcohols and Suzuki coupling reactions . Similarly, the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues was performed to evaluate their affinity at sigma1 and sigma2 receptors .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-benzylpiperidin-4-yl)benzamide has been characterized using various techniques. For example, the X-ray structure characterization of antipyrine derivatives provides insights into the molecular sheets formed by hydrogen bonds and stabilized by electrostatic energy contributions . Such detailed structural analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be complex and is often studied in the context of their potential biological applications. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides and their colorimetric sensing of fluoride anions demonstrate the reactivity of these compounds in the presence of specific ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-benzylpiperidin-4-yl)benzamide and related compounds are influenced by their molecular structure. For example, the introduction of halogen substitutions on the aromatic ring of phenylacetamide derivatives can significantly affect their affinity for sigma receptors . Additionally, the stability of these compounds in biological environments, such as liver microsomes, is an important aspect of their chemical properties .

Relevant Case Studies

Case studies involving N-(1-benzylpiperidin-4-yl)benzamide derivatives often focus on their potential as therapeutic agents. For example, the high selectivity and affinity for sigma1 receptors suggest that these compounds could be developed as radiotracers for imaging studies . Moreover, the asymmetric hydrogenation of related enamides to produce enantioenriched aminopiperidine derivatives highlights the importance of stereochemistry in the biological activity of these molecules .

Scientific Research Applications

Dopamine Receptor Studies

N-(1-benzylpiperidin-4-yl)benzamide derivatives have been investigated for their potential in studying dopamine receptors. Specifically, their affinity for dopamine D2, D3, serotonin 5-HT2, and alpha 2-adrenergic receptors was measured. Some compounds, such as 23, 26b, and 34, showed selectivity necessary for in vivo studies of these receptors. Notably, 18F-labeled analogs like [18F]-23 and [18F]-26b were suitable for positron emission tomography imaging studies, offering insights into dopamine-related processes and disorders (Mach et al., 1993).

Chemical Synthesis and Process Improvement

N-(1-benzylpiperidin-4-yl)benzamide compounds have been synthesized through various processes, indicating their chemical versatility. For example, improved synthesis processes have been developed to obtain higher yields of specific derivatives, highlighting the compound's relevance in chemical synthesis and medicinal chemistry (Dian, 2010), (Bin, 2015).

Pharmaceutical Drug Development

The compound has been utilized in the development of pharmaceutical drugs. For example, N-(1-benzylpiperidin-4-yl)benzamide derivatives have been explored as CCR5 antagonists, which are significant for treatments targeting certain biological pathways. These studies include the synthesis, structural characterization, and activity testing of these compounds (Cheng De-ju, 2015).

Biochemical Research

The biochemical properties of N-(1-benzylpiperidin-4-yl)benzamide derivatives have been extensively studied. This includes their binding characteristics, such as the affinity for specific receptors, which is crucial for understanding their potential in treating diseases like cancer. For instance, some derivatives have shown high affinity for sigma receptors in breast cancer cells, suggesting potential in cancer imaging and treatment (John et al., 1995).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(17-9-5-2-6-10-17)20-18-11-13-21(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGORKJXEGHFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242701
Record name N-(1-(Benzyl)-4-piperidyl)benzamide
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Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672090
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-benzylpiperidin-4-yl)benzamide

CAS RN

971-34-6
Record name N-[1-(Phenylmethyl)-4-piperidinyl]benzamide
Source CAS Common Chemistry
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Record name N-(1-(Benzyl)-4-piperidyl)benzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-(Benzyl)-4-piperidyl)benzamide
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Record name N-[1-(benzyl)-4-piperidyl]benzamide
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Record name N-(1-Benzyl-4-piperidinyl)benzamide
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Synthesis routes and methods

Procedure details

To a biphasic solution of 4-amino-1-benzylpiperidine (6.0 g, 31.6 mmol), K2CO3 (8.71 g, 63.1 mmol) in CH2Cl2 (200 mL) and water (100 mL) was added benzoyl chloride (4.86 g, 34.7 mmol) in 20 mL of CH2Cl2 at 0° C. with stirring. After stirring for 4 h at room temperature, the layers were separated. The organic layer was washed with water, dried over MgSO4 and filtered. The solvent was removed in vacuo to obtain 1-benzyl-4-benzamidopiperidine (8.16 g, 87% yield) as a white solid. It was used in the next step without purification.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Banoo, VK Nuthakki, M Abdullaha… - Drug Development …, 2022 - Wiley Online Library
Alzheimer's disease (AD) is a multifaceted neurodegenerative disorder involving various pathological events. The existing options for managing the disease utterly rely on …
Number of citations: 3 onlinelibrary.wiley.com
F Li, ZM Wang, JJ Wu, J Wang, SS Xie… - Journal of Enzyme …, 2016 - Taylor & Francis
In a continuing effort to develop multitargeted compounds as potential treatment agents against Alzheimer's disease (AD), a series of donepezil-like compounds were designed, …
Number of citations: 51 www.tandfonline.com
LY Chen, MF Wu - Synthesis, 2019 - thieme-connect.com
An efficient NHC-catalyzed amidation between esters and amines or hydrazines is described. This strategy was tolerant for a wide scope of substrates, affording a series of amides (or …
Number of citations: 6 www.thieme-connect.com

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